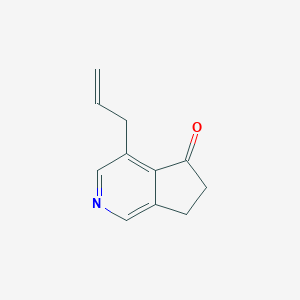

Louisianin C

Description

This compound has been reported in Streptomyces with data available.

a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells; isolated from Streptomyces sp. WK-4028; structure given in first source

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-prop-2-enyl-6,7-dihydrocyclopenta[c]pyridin-5-one |

InChI |

InChI=1S/C11H11NO/c1-2-3-8-6-12-7-9-4-5-10(13)11(8)9/h2,6-7H,1,3-5H2 |

InChI Key |

LTBYIQKSNDZSNC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C2C(=CN=C1)CCC2=O |

Synonyms |

7-(2-propen-1-yl)-1-cyclopenta(c)pyridinone louisianin C |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Louisianin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Louisianin C is a member of the trisubstituted pyridyl natural products, a class of alkaloids isolated from Streptomyces species. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectral data, and a detailed protocol for its chemical synthesis. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the systematic name 6,7-Dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-one, is a crystalline solid. The following table summarizes its key physical and chemical properties based on available literature.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | Calculated |

| Appearance | White solid | [1] |

| Melting Point | 104-105 °C | [1] |

| Solubility | Soluble in ethyl acetate and water. | [1] |

Spectral Data

The structural elucidation of this compound is supported by the following spectral data:

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic absorption band at 1686 cm⁻¹, indicative of a ketone functional group.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₂H₁₃NO with a calculated m/z of 188.1075 [M+H]⁺, and an observed m/z of 188.1074 [M+H]⁺.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃): δ 8.35 (s, 1H), 7.22 (s, 1H), 5.92 (ddt, J = 16.9, 10.1, 6.7 Hz, 1H), 5.18 – 5.09 (m, 2H), 3.42 (d, J = 6.7 Hz, 2H), 3.09 – 3.03 (m, 2H), 2.76 – 2.69 (m, 2H).[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, CDCl₃): δ 205.8, 163.7, 147.9, 144.3, 134.1, 131.7, 126.9, 117.0, 36.6, 36.0, 26.2.[1]

Synthesis of this compound

The total synthesis of this compound has been achieved and reported. The following section details the experimental protocol for this synthesis.

Experimental Protocol

The synthesis of this compound is accomplished from 6,7-dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-ol (12) through an oxidation reaction.

Reaction: 6,7-dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-ol (12) to 6,7-Dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-one (this compound) (3)

-

To a stirred solution of 6,7-dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-ol (12) (59.1 mg, 0.337 mmol) in pyridine (3.2 mL) at room temperature, chromium trioxide (100 mg, 1.00 mmol, 3.0 equiv) is added in one portion.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using silica gel with ethyl acetate as the eluent.

-

After the starting material is consumed (approximately 2 hours), the reaction mixture is diluted with water (10 mL).

-

The aqueous mixture is then extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with saturated aqueous copper sulfate solution (until the washings are no longer blue), followed by water and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:1) as the eluent to yield this compound (3) as a white solid (48.3 mg, 82% yield).[1]

Experimental Workflow

Biological Activity and Signaling Pathways

As of the date of this publication, there is no readily available scientific literature detailing the specific biological activities or the mechanism of action of this compound. While related cyclopenta[c]pyridine derivatives have been investigated for various biological effects, including anti-viral and insecticidal activities, no such studies have been reported for this compound itself.[2] Further research is required to elucidate the pharmacological profile of this natural product.

Conclusion

This compound is a well-characterized natural product with a defined chemical structure and a reported method for its total synthesis. The availability of this synthetic route provides a means for producing sufficient quantities of the compound for further investigation. Future research efforts should be directed towards exploring the biological activities of this compound to determine its potential as a lead compound in drug discovery programs. The lack of biological data represents a significant knowledge gap and a promising area for future scientific inquiry.

References

Louisianin C: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Louisianin C, a member of the pyrindine class of alkaloids, has garnered interest for its biological activity as a non-steroidal growth inhibitor of testosterone-responsive cells. This technical guide provides a comprehensive overview of the natural source of this compound, detailing its isolation and purification from the fermentation broth of Streptomyces sp. WK-4028. The document outlines the physicochemical properties of the compound and presents a detailed experimental protocol for its extraction and chromatographic separation. Furthermore, a proposed mechanism of action is illustrated through a signaling pathway diagram, providing valuable insights for researchers in natural product chemistry, oncology, and drug discovery.

Natural Source

This compound is a secondary metabolite produced by the fermentation of the soil bacterium Streptomyces sp. WK-4028.[1] This actinomycete is the natural source from which this compound, along with its congeners Louisianins A, B, and D, was first isolated and identified.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its detection, isolation, and characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173 |

| UV λmax (MeOH) nm (ε) | 235 (11,000), 294 (4,500) |

| IR (KBr) cm⁻¹ | 3400, 1680, 1600, 1570 |

| Appearance | Colorless needles |

| Solubility | Soluble in methanol, chloroform; Insoluble in water |

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces sp. WK-4028 is a multi-step process involving extraction and column chromatography. The following protocol is based on the original isolation procedure.

Fermentation

Streptomyces sp. WK-4028 is cultured in a suitable fermentation medium under optimal conditions to promote the production of this compound.

Extraction

-

The culture broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is then extracted with an equal volume of ethyl acetate.

-

The organic layer is separated and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water mobile phase.

-

Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol-water) to obtain colorless needles.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

References

A Technical Guide to the Synthetic Pathways of Louisianin Alkaloids

Disclaimer: The natural biosynthetic pathway of Louisianin alkaloids in Streptomyces sp. has not yet been elucidated in published scientific literature. This document provides a detailed technical guide on the laboratory total synthesis of these alkaloids, which serves as a proxy for their formation pathways. All presented data and protocols are derived from peer-reviewed chemical synthesis literature.

Introduction

The Louisianin alkaloids (A, B, C, and D) are a family of pyridine and 2-pyridone natural products isolated from a species of Streptomyces. These compounds have garnered interest from the scientific community due to their reported antibacterial and anticancer activities. While the enzymatic machinery and genetic basis for their production in Streptomyces remain unknown, several research groups have successfully developed total syntheses of various Louisianin family members. This guide provides an in-depth overview of these synthetic routes, detailing the experimental protocols and quantitative data for the formation of these complex molecules.

Total Synthesis of Louisianin C

The first total synthesis of this compound was reported by Kelly et al. This approach commences with commercially available 3,5-dibromopyridine and proceeds through a six-step sequence.[1]

Quantitative Data for the Synthesis of this compound

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | 3,5-dibromopyridine | 3,5-dibromo-4-(trimethylsilyl)pyridine | i. LDA, THF, -78 °C; ii. TMSCl | 83 |

| 2 | 3,5-dibromo-4-(trimethylsilyl)pyridine | 3,5-diallyl-4-(trimethylsilyl)pyridine | Allyltributyltin, Pd(PPh₃)₂Cl₂, DMF, 100 °C | 96 |

| 3 | 3,5-diallyl-4-(trimethylsilyl)pyridine | 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine | i. 9-BBN, BF₃·OEt₂, THF; ii. H₂O₂, NaOH | 43 |

| 4 | 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine | 3-allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine | IBX, DMSO | - |

| 5 | 3-allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine | 4-allyl-6,7-dihydro-7-hydroxy-6-(trimethylsilyl)cyclopenta[c]pyridine | TBAT, THF | - |

| 6 | 4-allyl-6,7-dihydro-7-hydroxy-6-(trimethylsilyl)cyclopenta[c]pyridine | This compound | CrO₃, H₂SO₄, Acetone | - |

| Overall Yield: 11%[1] |

Experimental Protocols for the Synthesis of this compound

Step 1: 3,5-dibromo-4-(trimethylsilyl)pyridine To a solution of diisopropylamine in THF at -78 °C is added n-butyllithium. After stirring, a solution of 3,5-dibromopyridine in THF is added dropwise. The resulting mixture is stirred for a specified period, followed by the addition of trimethylsilyl chloride. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.

Step 2: 3,5-diallyl-4-(trimethylsilyl)pyridine A solution of 3,5-dibromo-4-(trimethylsilyl)pyridine and allyltributyltin in DMF is degassed with nitrogen. Dichlorobis(triphenylphosphine)palladium(II) is then added, and the reaction mixture is heated. After completion, the reaction is worked up and the product purified.[1]

Step 3: 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine To a solution of 3,5-diallyl-4-(trimethylsilyl)pyridine in THF is added boron trifluoride diethyl etherate, followed by 9-borabicyclo[3.3.1]nonane (9-BBN). The reaction is stirred at room temperature, and then oxidized by the addition of aqueous sodium hydroxide and hydrogen peroxide. The product is extracted and purified.[1]

Step 4: 3-allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine The alcohol from the previous step is dissolved in DMSO, and o-iodoxybenzoic acid (IBX) is added. The reaction is stirred at room temperature until completion.

Step 5: 4-allyl-6,7-dihydro-7-hydroxy-6-(trimethylsilyl)cyclopenta[c]pyridine The aldehyde is dissolved in THF, and tetrabutylammonium triphenylsilyldifluoride (TBAT) is added. The reaction is stirred until the starting material is consumed.

Step 6: this compound The silylated intermediate is oxidized using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone to yield this compound.[1]

Synthetic Pathway of this compound

Caption: Total Synthesis of this compound according to Kelly et al.

Total Synthesis of Louisianin A

The first total synthesis of Louisianin A was accomplished by Chang et al. starting from 2-chloro-4-cyanopyridine in seven steps.[2]

Quantitative Data for the Synthesis of Louisianin A

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1-3 | 2-chloro-4-cyanopyridine | 2-chloro-3-bromo-4-cyanopyridine | i. LDA, THF, -78 °C; ii. 1,2-dibromo-1,1,2,2-tetrachloroethane | 75 (over 2 steps) |

| 4 | 2-chloro-3-bromo-4-cyanopyridine | 2-chloro-3-bromo-4-(1-ethoxyvinyl)pyridine | i. (1-ethoxyvinyl)tributylstannane, Pd(PPh₃)₄, toluene, reflux | 85 |

| 5 | 2-chloro-3-bromo-4-(1-ethoxyvinyl)pyridine | 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one | i. HCl, THF; ii. NaH, THF | 80 |

| 6 | 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one | 4-allyl-6,7-dihydrocyclopenta[c]pyridin-5-one | Allyltributylstannane, Pd(PPh₃)₄, toluene, reflux | 90 |

| 7 | 4-allyl-6,7-dihydrocyclopenta[c]pyridin-5-one | Louisianin A | i. m-CPBA, CH₂Cl₂; ii. Ac₂O, reflux | 50 |

| Overall Yield: 24%[2] |

Experimental Protocols for the Synthesis of Louisianin A

Steps 1-3: 2-chloro-3-bromo-4-cyanopyridine 2-chloro-4-cyanopyridine is treated with lithium diisopropylamide (LDA) followed by a bromine source to afford the brominated pyridine derivative.

Step 4: 2-chloro-3-bromo-4-(1-ethoxyvinyl)pyridine A Stille coupling reaction between the brominated pyridine and (1-ethoxyvinyl)tributylstannane is carried out using a palladium catalyst.

Step 5: 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one The ethoxyvinyl group is hydrolyzed with acid to an acetyl group, which then undergoes an intramolecular cyclization upon treatment with a base like sodium hydride.

Step 6: 4-allyl-6,7-dihydrocyclopenta[c]pyridin-5-one Another Stille coupling reaction is performed to introduce the allyl group at the 4-position of the bicyclic core.

Step 7: Louisianin A The pyridinone is first oxidized with meta-chloroperoxybenzoic acid (m-CPBA) to form an N-oxide, which is then treated with acetic anhydride to induce a rearrangement and subsequent hydrolysis to yield Louisianin A.[2]

Synthetic Pathway of Louisianin A

Caption: Total Synthesis of Louisianin A according to Chang et al.

Synthesis of the Louisianin Alkaloid Family via a 1,2,4-Triazine Approach

A unified approach to the synthesis of all four Louisianin alkaloids (A, B, C, and D) was developed by Wasnaire and Taylor, utilizing an inverse-electron-demand Diels-Alder reaction of a 1,2,4-triazine.[3]

Experimental Workflow

This synthetic strategy involves the construction of a common tetrasubstituted pyridine intermediate, which can then be elaborated to each of the four Louisianin alkaloids. The key steps include the preparation of a disubstituted 1,2,4-triazine, followed by a Diels-Alder/retro-Diels-Alder cascade to form the pyridine core. Subsequent functional group manipulations lead to the individual Louisianin alkaloids.

Logical Relationship Diagram for the Unified Synthesis

Caption: Unified approach to the Louisianin family.

Conclusion

The total syntheses of Louisianin alkaloids have been successfully achieved through various elegant strategies. These synthetic pathways provide valuable insights into the chemical reactivity of substituted pyridines and have enabled access to these biologically active molecules for further study. While the natural biosynthetic pathway remains an open area of investigation, the chemical syntheses detailed herein provide a robust framework for the production and analog development of the Louisianin family of alkaloids. Future research into the genomics and enzymology of the producing Streptomyces strain is necessary to uncover the natural route to these intriguing compounds.

References

An In-depth Technical Guide to Louisianin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product Louisianin C, including its chemical identity, structure, and relevant physicochemical properties. It also details its synthesis and biological activities, presenting key data in a structured format for ease of comparison and analysis.

Chemical Identity and Structure

This compound is a member of the louisianin family of alkaloids, which are 3,4,5-trisubstituted pyridyl natural products. These compounds were first isolated from a species of Streptomyces.

IUPAC Name: 4-allyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Structure:

Chemical Formula: C11H11NO

Molecular Weight: 173.21 g/mol

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H11NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Not Reported | |

| Solubility | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported |

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a basis for the generation of analogs for further biological evaluation.[1]

Synthetic Workflow

The synthesis of this compound can be conceptualized in the following workflow:

Caption: A simplified workflow for the synthesis of this compound.

Key Experimental Protocols

Synthesis of 6,7-Dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-one (this compound) [1]

A detailed experimental protocol for a key step in the synthesis of this compound is provided below. This procedure is based on the methods described in the scientific literature and is intended for informational purposes for trained professionals.

Materials:

-

Intermediate Compound

-

Solvent (e.g., Dichloromethane)

-

Reagent (e.g., Oxidizing agent)

-

Standard laboratory glassware and equipment

-

Purification supplies (e.g., Silica gel for chromatography)

Procedure:

-

The intermediate compound is dissolved in a suitable solvent in a reaction vessel.

-

The appropriate reagent is added to the solution, and the reaction mixture is stirred at a specific temperature for a designated period.

-

The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the crude product is worked up. This typically involves extraction and washing of the organic layer.

-

The crude product is purified using a suitable method, such as column chromatography, to yield the final product, this compound.

-

The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity

The louisianin family of alkaloids, including this compound, have been reported to exhibit biological activity. However, specific quantitative data for the biological activity of this compound is not extensively available in the public domain. The general class of compounds has been noted for potential therapeutic applications, warranting further investigation.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the known activities of similar alkaloid structures, a hypothetical logical relationship for its potential mechanism of action can be proposed.

Caption: A hypothetical signaling pathway for this compound's mechanism of action.

This diagram illustrates a potential mechanism where this compound interacts with a cellular receptor, initiating a downstream signaling cascade that ultimately leads to a specific cellular response. This model is for illustrative purposes and requires experimental validation.

Conclusion

This compound is a fascinating natural product with a defined chemical structure and a synthetic route that allows for its production and further study. While preliminary information suggests potential biological activity, a significant opportunity exists for further research to elucidate its specific mechanisms of action, identify its cellular targets, and explore its therapeutic potential in various disease models. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the scientific understanding of this compound.

References

Louisianin C: Unraveling Therapeutic Potential Remains an Open Scientific Frontier

Despite its intriguing chemical structure, the natural product Louisianin C remains largely unexplored within the biomedical research community. A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its potential therapeutic targets, mechanism of action, and overall biological activity. At present, no quantitative data on its efficacy, such as IC50 values or binding affinities, nor detailed experimental protocols for its biological assessment, are available to the public.

This compound belongs to a family of 3,4,5-trisubstituted pyridyl natural products. Initial scientific interest in this molecule has primarily focused on its chemical synthesis. Reports dating back to the early 2000s describe multi-step processes for its laboratory preparation, highlighting the compound's unique molecular architecture as a point of interest for organic chemists.

However, the transition from synthetic achievement to biological investigation appears to be a significant gap in the current body of research. While the broader fields of cancer biology and immunology have identified numerous potential therapeutic targets, such as the JAK-STAT signaling pathway and the induction of apoptosis, there is no published evidence to suggest that this compound interacts with these or any other specific biological pathways.

The JAK-STAT Signaling Pathway: A Potential Avenue for Investigation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is a hallmark of various diseases, including numerous cancers and autoimmune disorders, making it a prime target for drug development.

A hypothetical investigation into this compound's therapeutic potential could involve screening for its ability to modulate this pathway. Key components for investigation would include:

-

Janus Kinases (JAKs): A family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are the primary activators of the pathway.

-

Signal Transducer and Activator of Transcription (STATs): A family of transcription factors that, upon activation by JAKs, translocate to the nucleus to regulate gene expression. STAT3, in particular, is a well-established oncogene.

Hypothetical Experimental Workflow for Assessing this compound's Impact on the JAK-STAT Pathway

The Louisianin Family: A Technical Review of Non-Steroidal Inhibitors of Androgen-Responsive Cell Growth

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The Louisianin family of natural products, comprising Louisianins A, B, C, and D, represents a unique class of pyrindine alkaloids with potential applications in oncology. First isolated from the fermentation broth of Streptomyces sp. WK-4028, these compounds have demonstrated notable inhibitory activity against the growth of testosterone-responsive cancer cells. This technical guide provides a comprehensive review of the available scientific data on the Louisianin family, including their chemical properties, biological activity, and the experimental methodologies used in their initial characterization.

Core Concepts: Chemical Structures and Properties

The Louisianin family is characterized by a core pyrindine skeleton. The individual members of the family differ in their functional groups and saturation levels.

Table 1: Physicochemical Properties of the Louisianin Family

| Compound | Molecular Formula | Molecular Weight |

| Louisianin A | C₁₁H₁₁NO₂ | 189 |

| Louisianin B | C₁₁H₁₃NO₂ | 191 |

| Louisianin C | C₁₁H₁₁NO | 173 |

| Louisianin D | C₁₁H₁₁NO | 173 |

Quantitative Biological Activity

The primary biological activity reported for the Louisianin family is the inhibition of testosterone-dependent cell growth. The murine Shionogi carcinoma 115 (SC 115) cell line, which is responsive to androgens for proliferation, was utilized in the initial discovery and characterization of these compounds.

Table 2: In Vitro Growth Inhibitory Activity of Louisianin A

| Compound | Cell Line | Assay Conditions | IC₅₀ (µg/mL) |

| Louisianin A | SC 115 | In the presence of 10⁻⁷ M testosterone | 0.6 |

Note: While Louisianins B, C, and D were also reported to inhibit the growth of SC 115 cells, their specific IC₅₀ values are not detailed in the available primary literature. Furthermore, the Louisianin family did not exhibit inhibitory activity against testosterone 5α-reductase at a concentration of 50 µg/mL, nor did they show antimicrobial activity at concentrations up to 1,000 µg/mL.

Experimental Protocols

The following sections provide an overview of the experimental methodologies that would have been employed for the discovery and characterization of the Louisianin family, based on standard practices in natural product research. The detailed, step-by-step protocols from the original studies are not fully available in the public domain.

Fermentation of Streptomyces sp. WK-4028

A seed culture of Streptomyces sp. WK-4028 would be prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at an optimal temperature (typically 28-30°C) with shaking for 2-3 days. This seed culture is then used to inoculate a larger production culture. The production medium would be a nutrient-rich formulation designed to support the growth of Streptomyces and the production of secondary metabolites. The production culture is incubated for a period of 5-10 days, during which the Louisianin compounds are synthesized and secreted into the broth.

Extraction and Isolation of Louisianins

Following fermentation, the culture broth is typically separated from the mycelia by centrifugation or filtration. The crude extract containing the Louisianins is then obtained from the supernatant by solvent extraction, commonly using a water-immiscible organic solvent such as ethyl acetate.

The purification of the individual Louisianin compounds from the crude extract is a multi-step process involving various chromatographic techniques. A typical purification workflow would include:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient. This step is repeated until the individual Louisianin compounds are isolated in a pure form.

SC 115 Cell Growth Inhibition Assay

The androgen-dependent growth inhibition is assessed using the SC 115 cell line. The general steps for this assay are as follows:

-

Cell Culture: SC 115 cells are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Assay Setup: Cells are seeded into multi-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing a specific concentration of testosterone (e.g., 10⁻⁷ M) to stimulate growth.

-

Compound Treatment: The Louisianin compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A vehicle control (DMSO alone) is also included.

-

Incubation: The plates are incubated for a period of 3-5 days.

-

Measurement of Cell Viability: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. The absorbance is read using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism by which the Louisianin family inhibits the growth of testosterone-responsive cells has not been definitively elucidated in the available literature. However, their classification as non-steroidal inhibitors of androgen-dependent growth suggests a potential interaction with the androgen receptor (AR) signaling pathway. A plausible hypothesis is that the Louisianins act as antagonists to the androgen receptor, competitively inhibiting the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT). This would prevent the conformational changes in the AR necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes that drive cell proliferation.

Below is a conceptual diagram illustrating this proposed mechanism of action.

Caption: Proposed mechanism of action of the Louisianin family as androgen receptor antagonists.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the isolation and biological evaluation of the Louisianin natural products.

Caption: General workflow for the production, isolation, and biological testing of the Louisianin family.

Conclusion

The Louisianin family of natural products presents an interesting scaffold for the development of novel therapeutics, particularly in the context of androgen-dependent cancers. Their ability to inhibit the growth of testosterone-responsive cells at sub-micromolar concentrations, as demonstrated with Louisianin A, warrants further investigation. Future research should focus on elucidating the precise molecular mechanism of action, which is hypothesized to involve the androgen receptor signaling pathway. Furthermore, comprehensive structure-activity relationship studies could guide the synthesis of more potent and selective analogs. The detailed experimental protocols for the original isolation and bioassays, if made fully available, would be invaluable for reproducing and building upon these initial findings. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising family of natural products.

Louisianin C: A Technical Guide to Solubility and Stability for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Louisianin C, a 3,4,5-trisubstituted pyridyl natural product, represents a class of compounds with significant potential in pharmacological research. As with any novel compound slated for investigation, a thorough understanding of its fundamental physicochemical properties is paramount for the design of meaningful in vitro and in vivo studies, as well as for its progression through the drug development pipeline. This technical guide addresses the critical aspects of this compound's solubility and stability. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document provides a comprehensive framework for researchers to determine these properties. It outlines established experimental protocols for solubility and stability assessment, presents illustrative data in structured tables, and proposes potential signaling pathways for further investigation based on the characteristics of structurally related pyridyl alkaloids.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and dictates the choice of solvent systems for experimental assays. While specific quantitative solubility data for this compound is not currently available, its structure as a pyridyl alkaloid suggests it may exhibit a range of solubilities depending on the polarity of the solvent. Pyridine-containing compounds can be either water-soluble or lipid-soluble. For instance, trigonelline is a water-soluble pyridine alkaloid, whereas nicotine is lipid-soluble[1][2]. The polarity of pyridine itself allows for moderate solubility in water and high solubility in many organic solvents[3][4].

Experimental Protocol for Solubility Determination

To ascertain the solubility of this compound, a standardized experimental approach is recommended. The following protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a variety of pharmaceutically and experimentally relevant solvents.

Materials:

-

This compound (crystalline solid)

-

Solvents:

-

Water (deionized, pH 7.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (95%)

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol

-

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C) to facilitate dissolution.

-

Allow the solutions to equilibrate for a predetermined period (e.g., 24-48 hours). The time required for equilibrium should be determined empirically by sampling at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Preparation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the experimental samples.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound, demonstrating how the results of the aforementioned protocol could be structured. This data is for illustrative purposes only and is not based on experimental results.

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water (pH 7.0) | 25 | < 0.1 |

| PBS (pH 7.4) | 37 | < 0.1 |

| Ethanol (95%) | 25 | 5.2 |

| Methanol | 25 | 8.9 |

| DMSO | 25 | > 100 |

| PEG 400 | 25 | 25.7 |

| Propylene Glycol | 25 | 15.3 |

Stability Profile of this compound

The stability of a compound under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and suitability for formulation. Stability studies are essential to identify potential degradation pathways and to ensure that the compound remains intact and active during experimental procedures and storage.

Experimental Protocol for Stability Assessment

A forced degradation study is a common approach to evaluate the stability of a compound under stressed conditions. The following protocol outlines a general procedure for assessing the stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per the International Council for Harmonisation (ICH) guidelines.

Materials:

-

This compound solution of known concentration (e.g., in methanol or acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Preparation of Test Samples:

-

Prepare solutions of this compound in appropriate solvents.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the this compound solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period.

-

Oxidation: Mix the this compound solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products. A PDA detector is useful for assessing peak purity.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Identify and, if possible, characterize any major degradation products.

-

Workflow for Forced Degradation Study

Caption: General workflow for conducting a forced degradation study of this compound.

Illustrative Stability Data

The following table provides a hypothetical summary of the stability of this compound under forced degradation conditions. This data is for illustrative purposes only.

| Stress Condition | Duration | Temperature | % this compound Remaining (Hypothetical) | Observations |

| 0.1 N HCl | 8 hours | 60°C | 85 | Minor degradation observed |

| 0.1 N NaOH | 2 hours | Room Temp. | 40 | Significant degradation, one major degradant |

| 3% H₂O₂ | 24 hours | Room Temp. | 92 | Relatively stable |

| Thermal (Solid) | 7 days | 60°C | 98 | Stable as a solid |

| Thermal (Solution) | 7 days | 60°C | 90 | Minor degradation in solution |

| Photolytic | ICH | --- | 75 | Moderate degradation |

Potential Signaling Pathways of this compound

While the specific molecular targets and signaling pathways of this compound have not been elucidated, its structural class as a pyridyl alkaloid and its isolation from Streptomyces suggest potential biological activities. Many natural products from Streptomyces are known to possess anticancer, antimicrobial, and immunomodulatory properties. Based on the activities of other complex alkaloids, several signaling pathways could be hypothesized as potential targets for this compound. Further research is required to validate these hypotheses.

Hypothetical NF-κB Inhibition Pathway

The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Some alkaloids have been shown to inhibit this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Proposed Modulation of a Kinase Signaling Pathway

Many natural products exert their effects by modulating the activity of protein kinases, which are key components of numerous signaling cascades controlling cell growth, differentiation, and apoptosis. For instance, some compounds can interfere with the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Caption: Proposed modulation of the PI3K/Akt/mTOR kinase signaling pathway by this compound.

Conclusion

This technical guide provides a foundational framework for researchers investigating the solubility and stability of this compound. While specific experimental data for this compound is scarce, the detailed protocols and illustrative data tables herein offer a clear path for generating this critical information. The proposed signaling pathways, based on the activities of related compounds, are intended to stimulate further research into the mechanism of action of this compound. A systematic characterization of its physicochemical and biological properties will be instrumental in unlocking the full therapeutic potential of this novel natural product.

References

Methodological & Application

Total Synthesis of Louisianin C: Application Notes and Protocols

This document provides detailed application notes and protocols for the total synthesis of Louisianin C, a pyridyl natural product. The methodologies outlined are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of a small family of 3,4,5-trisubstituted pyridyl natural products. Its synthesis has been approached through several distinct strategies, each with its own advantages. This document details three prominent methodologies for the total synthesis of this compound, providing comprehensive experimental protocols for key steps, quantitative data summaries, and visual representations of the synthetic workflows.

Methodology 1: Fluoride-Induced Desilylation-Cyclization

This approach represents one of the early total syntheses of this compound, commencing from commercially available 3,5-dibromopyridine. The key transformation in this six-step synthesis is a fluoride-induced desilylation-cyclization to construct the fused ring system.[1][2][3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromopyridine | [1] |

| Number of Steps | 6 | [1] |

| Overall Yield | 11% | [1][2] |

| Key Step | Fluoride-induced desilylation-cyclization | [1][2] |

Experimental Protocol: Key Step - Fluoride-Induced Desilylation-Cyclization

Objective: To effect the cyclization of the silyl-protected precursor to afford the carbinol intermediate.

Materials:

-

Silyl-protected pyridine precursor

-

Tetrabutylammonium fluoride (TBAF) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the silyl-protected pyridine precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature, as specified in the primary literature).

-

Add the TBAF solution dropwise to the reaction mixture over a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of the quenching solution.

-

Perform a liquid-liquid extraction using an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired carbinol intermediate.

Synthetic Workflow

Caption: Workflow for Fluoride-Induced Desilylation-Cyclization.

Methodology 2: Cyclization-Decarboxylation Sequence

This efficient synthetic route for this compound (and D) starts from the commercially available 4-cyanopyridine.[4] The synthesis is completed in seven steps, with a key cyclization-decarboxylation sequence forming a crucial intermediate, 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Cyanopyridine | [4] |

| Number of Steps | 7 | [4] |

| Overall Yield | 22% | [4] |

| Key Intermediate | 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one | [4] |

| Key Transformation | Cyclization-Decarboxylation | [4][5] |

Experimental Protocol: Key Step - Cyclization-Decarboxylation

Objective: To construct the cyclopentenone ring fused to the pyridine core.

Materials:

-

Substituted pyridine precursor

-

Appropriate base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMF)

-

Acid for workup (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction

Procedure:

-

To a solution of the substituted pyridine precursor in an anhydrous solvent, add the base portion-wise at a controlled temperature.

-

Allow the reaction to stir at room temperature or with heating, as required, for a specified duration.

-

Monitor the formation of the cyclized product by an appropriate analytical technique.

-

Upon completion, carefully quench the reaction with an acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one intermediate via column chromatography or recrystallization.

Synthetic Workflow

Caption: Workflow for Cyclization-Decarboxylation Approach.

Methodology 3: Inverse-Electron-Demand Diels-Alder Reaction

This route provides access to all four members of the louisianin family, including this compound. The core pyridine ring is constructed via an inverse-electron-demand Diels-Alder reaction of a 1,2,4-triazine.[4][6] This eight-step synthesis commences from 5-chloropent-1-yne.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Chloropent-1-yne | [4] |

| Number of Steps | 8 | [4] |

| Overall Yield | 16% | [4] |

| Key Reaction | Inverse-electron-demand Diels-Alder | [4][6] |

| Core Intermediate | Tetrasubstituted pyridine | [6] |

Experimental Protocol: Key Step - Inverse-Electron-Demand Diels-Alder Reaction

Objective: To construct the substituted pyridine core via a cycloaddition-cycloreversion cascade.

Materials:

-

Disubstituted 1,2,4-triazine

-

Dienophile (e.g., an enamine or ynamine derived from 5-chloropent-1-yne)

-

High-boiling solvent (e.g., nitrobenzene, diphenyl ether)

Procedure:

-

Combine the 1,2,4-triazine and the dienophile in a suitable high-boiling solvent.

-

Heat the reaction mixture to a high temperature (e.g., 180-220 °C) to initiate the Diels-Alder reaction.

-

The initial cycloadduct will undergo a retro-Diels-Alder reaction to extrude nitrogen gas, leading to a dihydropyridine intermediate.

-

Aromatization of the dihydropyridine intermediate occurs under the reaction conditions to afford the desired substituted pyridine.

-

Monitor the reaction for the consumption of starting materials.

-

After cooling, the reaction mixture is typically purified directly by column chromatography to isolate the pyridine product.

Synthetic Workflow

Caption: Workflow for Diels-Alder Approach.

References

- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Synthesis of this compound - figshare - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. First total synthesis of louisianin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of the louisianin alkaloid family via a 1,2,4-triazine inverse-electron-demand Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Louisianin C from 3,5-Dibromopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the total synthesis of Louisianin C, a naturally occurring pyridine alkaloid, commencing from the commercially available starting material, 3,5-dibromopyridine. The synthesis is accomplished in six steps with an overall yield of 11%.[1][2][3] A key transformation in this synthetic route is a fluoride-induced desilylation-cyclization reaction to construct the core structure of the target molecule.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry interested in the preparation of this compound and its analogs for further biological evaluation.

Introduction

The Louisianins are a family of alkaloids isolated from a species of Streptomyces.[3] this compound, in particular, has garnered interest due to its unique 3,4,5-trisubstituted pyridine scaffold. This document outlines the first total synthesis of this compound as reported by Kelly and coworkers.[3] The synthetic strategy employs a sequence of ortho-lithiation, silylation, palladium-catalyzed allylation, hydroboration-oxidation, Swern oxidation, and a final fluoride-mediated cyclization.

Synthesis Pathway

The overall synthetic pathway for this compound from 3,5-dibromopyridine is depicted below.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine (7)

A solution of 3,5-dibromopyridine (2.00 g, 8.44 mmol) in dry tetrahydrofuran (THF, 67 mL) is added via cannula over 30 minutes to a stirred solution of lithium diisopropylamide (LDA) at -78 °C.[3] The LDA solution is prepared by adding 2.5 M n-butyllithium in hexanes (3.4 mL, 8.6 mmol) to diisopropylamine (1.21 mL, 8.61 mmol) in THF (50 mL) at -78 °C and stirring for 5 minutes.[3] After the addition of the dibromopyridine solution, the reaction mixture is stirred for an additional 5 minutes, after which trimethylsilyl chloride (1.50 mL, 11.8 mmol) is added in one portion.[3] The reaction is monitored by thin-layer chromatography (TLC). After 25 minutes, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and allowed to warm to room temperature. The mixture is extracted twice with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

Step 2: Synthesis of 3,5-Diallyl-4-(trimethylsilyl)pyridine (8)

To a solution of 3,5-dibromo-4-(trimethylsilyl)pyridine (7) (2.19 g, 7.08 mmol) in dry THF (70 mL) is added tetrakis(triphenylphosphine)palladium(0) (818 mg, 0.708 mmol) and lithium chloride (890 mg, 21.2 mmol).[3] Allyltributylstannane (5.5 mL, 17.7 mmol) is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After 2 hours, the reaction is complete. The mixture is cooled to room temperature, and 1 M aqueous potassium fluoride (30 mL) is added. The resulting mixture is stirred for 30 minutes and then filtered through Celite. The filtrate is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.[3]

Step 3: Synthesis of 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9)

To a stirred solution of 3,5-diallyl-4-(trimethylsilyl)pyridine (8) (2.60 g, 11.2 mmol) in THF (112 mL) at 0 °C under a nitrogen atmosphere, boron trifluoride diethyl etherate (1.42 mL, 11.2 mmol) is added dropwise over 5 minutes.[3] A 0.50 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (27 mL, 14 mmol) is then added dropwise at room temperature over 15 minutes. The mixture is stirred overnight (15 hours).[3] The reaction is then cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide (11.2 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (11.2 mL). The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography.[3]

Step 4: Synthesis of 3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10)

A solution of dimethyl sulfoxide (DMSO, 0.44 mL, 6.2 mmol) in dichloromethane (5 mL) is added to a solution of oxalyl chloride (0.27 mL, 3.1 mmol) in dichloromethane (10 mL) at -78 °C. After stirring for 15 minutes, a solution of 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9) (650 mg, 2.61 mmol) in dichloromethane (5 mL) is added dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (1.8 mL, 13 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Water (20 mL) is added, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude aldehyde.[3]

Step 5: Synthesis of 3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11)

To a solution of the crude aldehyde (10) in dry THF (25 mL) at -78 °C is added vinylmagnesium bromide (1.0 M in THF, 3.9 mL, 3.9 mmol) dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride (10 mL) and allowed to warm to room temperature. The mixture is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.[3]

Step 6: Synthesis of this compound (3)

To a solution of the crude alcohol (11) in THF (25 mL) is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.9 mL, 3.9 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford this compound.[3]

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | 3,5-Dibromo-4-(trimethylsilyl)pyridine (7) | 3,5-Dibromopyridine (5) | 1. LDA, THF, -78 °C; 2. TMSCl | 83 |

| 2 | 3,5-Diallyl-4-(trimethylsilyl)pyridine (8) | 3,5-Dibromo-4-(trimethylsilyl)pyridine (7) | Allyltributylstannane, Pd(PPh3)4, LiCl, THF | 96 |

| 3 | 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9) | 3,5-Diallyl-4-(trimethylsilyl)pyridine (8) | 1. 9-BBN, THF; 2. H2O2, NaOH | 65 |

| 4 | 3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10) | 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9) | (COCl)2, DMSO, Et3N | Not isolated |

| 5 | 3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11) | 3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10) | Vinylmagnesium bromide, THF | Not isolated |

| 6 | This compound (3) | 3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11) | TBAF, THF | 21 (over 3 steps) |

| Overall | This compound (3) | 3,5-Dibromopyridine (5) | - | 11 |

Logical Workflow for Key Steps

The following diagram illustrates the logical progression of the key chemical transformations.

Caption: Logical workflow of the this compound synthesis.

References

Application Notes and Protocols: Fluoride-Induced Desilylation-Cyclization in the Total Synthesis of Louisianin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Louisianin C, a natural product with potential biological activity. The key transformation highlighted is a fluoride-induced desilylation-cyclization reaction, which serves as a pivotal step in the construction of the core structure. The synthesis commences with commercially available 3,5-dibromopyridine and is accomplished in six steps with an overall yield of 11%.[1][2]

I. Synthetic Strategy Overview

The total synthesis of this compound is designed as a linear sequence, strategically building complexity from a simple starting material. The key steps involve:

-

Silylation: Introduction of a trimethylsilyl group at the 4-position of the pyridine ring.

-

Palladium-Catalyzed Allylation: Double allylation at the 3- and 5-positions.

-

Hydroboration-Oxidation: Selective transformation of one of the allyl groups into a primary alcohol.

-

Oxidation: Conversion of the primary alcohol to the corresponding aldehyde.

-

Fluoride-Induced Desilylation-Cyclization: The cornerstone of the synthesis, where TBAF mediates the removal of the silyl group and subsequent intramolecular cyclization to form a carbinol intermediate.

-

Final Oxidation: Oxidation of the carbinol to afford the target molecule, this compound.

II. Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Silylation | 3,5-Dibromopyridine | 3,5-Dibromo-4-(trimethylsilyl)pyridine | n-BuLi, TMEDA, TMSCl | 83 |

| 2 | Allylation | 3,5-Dibromo-4-(trimethylsilyl)pyridine | 3,5-Diallyl-4-(trimethylsilyl)pyridine | Allyltributyltin, Pd(PPh₃)₄ | 95 |

| 3 | Hydroboration-Oxidation | 3,5-Diallyl-4-(trimethylsilyl)pyridine | 3-(3-Hydroxypropyl)-5-allyl-4-(trimethylsilyl)pyridine | 9-BBN, H₂O₂, NaOH | 65 |

| 4 | Oxidation | 3-(3-Hydroxypropyl)-5-allyl-4-(trimethylsilyl)pyridine | 3-(3-Oxopropyl)-5-allyl-4-(trimethylsilyl)pyridine | PCC | 80 |

| 5 | Desilylation-Cyclization | 3-(3-Oxopropyl)-5-allyl-4-(trimethylsilyl)pyridine | Carbinol Intermediate | TBAF | 70 |

| 6 | Oxidation | Carbinol Intermediate | This compound | MnO₂ | 85 |

| Overall | 3,5-Dibromopyridine | This compound | ~11 |

III. Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine

-

To a solution of 3,5-dibromopyridine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add TMSCl (1.2 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/EtOAc) to yield 3,5-dibromo-4-(trimethylsilyl)pyridine.

Step 2: Synthesis of 3,5-Diallyl-4-(trimethylsilyl)pyridine

-

To a solution of 3,5-dibromo-4-(trimethylsilyl)pyridine (1.0 eq) in toluene, add allyltributyltin (2.5 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Heat the mixture to reflux for 16 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

-

Stir vigorously for 1 hour, then filter through Celite.

-

Extract the filtrate with EtOAc, wash with brine, and dry over MgSO₄.

-

Concentrate under reduced pressure and purify by flash column chromatography (hexanes/EtOAc) to afford 3,5-diallyl-4-(trimethylsilyl)pyridine.

Step 3: Synthesis of 3-(3-Hydroxypropyl)-5-allyl-4-(trimethylsilyl)pyridine

-

To a solution of 3,5-diallyl-4-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-BBN in THF (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and add H₂O₂, followed by aqueous NaOH.

-

Stir at room temperature for 1 hour, then extract with Et₂O.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography (hexanes/EtOAc) to give the desired alcohol.

Step 4: Synthesis of 3-(3-Oxopropyl)-5-allyl-4-(trimethylsilyl)pyridine

-

To a solution of 3-(3-hydroxypropyl)-5-allyl-4-(trimethylsilyl)pyridine (1.0 eq) in CH₂Cl₂, add PCC (1.5 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture through a pad of silica gel, eluting with Et₂O.

-

Concentrate the filtrate under reduced pressure to yield the aldehyde, which is used in the next step without further purification.

Step 5: Fluoride-Induced Desilylation-Cyclization

-

To a solution of 3-(3-oxopropyl)-5-allyl-4-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF, add a 1.0 M solution of TBAF in THF (1.2 eq).

-

Stir the reaction at room temperature for 30 minutes.

-

Quench with water and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography (hexanes/EtOAc) to yield the carbinol intermediate.

Step 6: Synthesis of this compound

-

To a solution of the carbinol intermediate (1.0 eq) in CH₂Cl₂, add activated MnO₂ (10 eq).

-

Stir the mixture vigorously at room temperature for 4 hours.

-

Filter the reaction mixture through Celite, washing with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure and purify by flash column chromatography (hexanes/EtOAc) to afford this compound.

IV. Visualizations

Fluoride-Induced Desilylation-Cyclization Mechanism

Caption: Mechanism of the fluoride-induced desilylation-cyclization.

Experimental Workflow for this compound Synthesis

Caption: Synthetic workflow for the total synthesis of this compound.

References

Application Notes and Protocols for In Vitro Antibacterial Screening of Louisianin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Louisianin C is a natural product isolated from Streptomyces species, a genus renowned for its prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The chemical structure of this compound suggests potential biological activity, and as such, it is a candidate for screening as a novel antibacterial agent. The emergence of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial compounds.

These application notes provide detailed protocols for the initial in vitro screening of this compound to determine its antibacterial spectrum and potency. The described methods include broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar well diffusion for preliminary screening, and the Minimum Bactericidal Concentration (MBC) assay to assess whether the compound is bacteriostatic or bactericidal.

Disclaimer: As of the latest literature review, specific antibacterial activity data for this compound has not been published. The quantitative data presented in the tables below are for illustrative purposes only and represent hypothetical results to guide researchers in data presentation.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains.

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | Positive | 25923 | 16 | 0.5 |

| Enterococcus faecalis | Positive | 29212 | 32 | 1 |

| Escherichia coli | Negative | 25922 | >128 | 0.015 |

| Pseudomonas aeruginosa | Negative | 27853 | >128 | 0.25 |

Table 2: Illustrative Zone of Inhibition Data for this compound using Agar Well Diffusion.

| Bacterial Strain | Gram Stain | ATCC Number | Zone of Inhibition (mm) - this compound (50 µ g/well ) | Zone of Inhibition (mm) - Gentamicin (10 µ g/disc ) |

| Staphylococcus aureus | Positive | 25923 | 18 | 25 |

| Bacillus subtilis | Positive | 6633 | 20 | 28 |

| Escherichia coli | Negative | 25922 | 0 | 22 |

| Klebsiella pneumoniae | Negative | 13883 | 0 | 20 |

Table 3: Illustrative Minimum Bactericidal Concentration (MBC) of this compound.

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | Positive | 25923 | 16 | 32 | 2 | Bactericidal |

| Enterococcus faecalis | Positive | 29212 | 32 | >128 | >4 | Tolerant |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a novel compound.[1][2][3][4]

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile DMSO (vehicle control)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Plate Preparation:

-

Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no compound).

-

Column 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the concentration of the compound, achieving the final test concentrations. Do not add bacteria to column 12.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

-

Agar Well Diffusion Assay

This method is a preliminary test to quickly screen for antibacterial activity.[5][6]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

This compound solution (e.g., 1 mg/mL in DMSO)

-

Bacterial strains adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Positive control antibiotic discs (e.g., Gentamicin 10 µg)

-

Sterile DMSO (negative control)

Procedure:

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

-

Well Preparation:

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically punch wells into the agar using a sterile cork borer.

-

-

Application of Test Compound:

-

Add a defined volume (e.g., 50 µL) of the this compound solution into a well.

-

Add the same volume of sterile DMSO into another well as a negative control.

-

Place a positive control antibiotic disc on the agar surface.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

-

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to assess whether the compound kills the bacteria.[7][8][9][10]

Materials:

-

Results from the Broth Microdilution (MIC) assay

-

MHA plates

-

Sterile micropipette and tips

Procedure:

-

Subculturing:

-

From the 96-well plate used for the MIC determination, select the well corresponding to the MIC and the wells with higher concentrations of this compound that showed no visible growth.

-

Also, select the growth control well.

-

-

Plating:

-

Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and plate it onto a separate MHA plate.

-

Spread the aliquot evenly across the surface of the agar.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

-

Reading Results:

-

Interpretation:

-

If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

-

If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

-

Visualizations

References

- 1. Antibacterial activity of sequentially extracted organic solvent extracts of fruits, flowers and leaves of Lawsonia inermis L. from Jaffna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emerypharma.com [emerypharma.com]

- 5. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. ldh.la.gov [ldh.la.gov]

Application Notes and Protocols for Cytotoxicity Assays of Louisianin C Against Cancer Cell Lines

Note to the Researcher: Publicly available data on the cytotoxic activity of Louisianin C against a broad range of cancer cell lines is limited. Initial studies have identified this compound as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells, though its activity was noted as slight. Related compound, Louisianin A, demonstrated an IC50 value of 0.6 µg/ml on this same cell line. Furthermore, this compound has been observed to potently suppress tube formation in cultured vascular endothelial cells, suggesting potential anti-angiogenic properties.

The following application notes and protocols provide a generalized framework for assessing the cytotoxicity of a novel compound, such as this compound, against various cancer cell lines. These protocols can be adapted and optimized for specific experimental needs.

Introduction

This compound is a natural product isolated from Streptomyces sp. WK-4028. Preliminary studies suggest it may possess growth-inhibitory properties. To characterize the anticancer potential of this compound, it is essential to determine its cytotoxic effects on a panel of human cancer cell lines. This document outlines the protocols for conducting cytotoxicity assays, presenting the data, and visualizing the potential mechanisms of action.

Data Presentation: Cytotoxicity of this compound

A crucial step in evaluating an anticancer compound is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This data should be compiled into a clear and organized table for comparative analysis across different cancer cell lines and exposure times.

Table 1: IC50 Values of this compound against various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |

| e.g., MCF-7 | Breast | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| e.g., A549 | Lung | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| e.g., HCT116 | Colon | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| e.g., HeLa | Cervical | 24 | Data |

| 48 | Data | ||

| 72 | Data |

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-